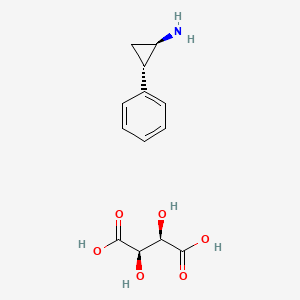

Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as Cyclopropanamine and is a chiral molecule that exhibits stereoisomerism. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail. In

Wissenschaftliche Forschungsanwendungen

Insecticidal and Inhibitory Activities

Cyclopropane derivatives, such as 2-methyl-3-phenylcyclopropylmethyl 3-phenoxybenzyl ether and cyanohydrin ester, have demonstrated significant insecticidal activities against pests like the tobacco cutworm and common mosquito. The stereochemistry of these compounds, especially the presence of three asymmetric centers, plays a crucial role in determining their insecticidal potency. Specific diastereomers and enantiomers exhibit higher activity, pointing to the importance of molecular configuration in their action mechanism (Nishii et al., 2001).

Conformational Restriction in Biologically Active Compounds

Cyclopropane rings serve as effective tools in restricting the conformation of biologically active compounds, thereby enhancing activity and facilitating the investigation of bioactive conformations. For instance, (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers have been designed as conformationally restricted analogues of histamine, showcasing the cyclopropane ring's ability to define and maintain specific molecular geometries critical for biological interactions (Kazuta et al., 2002).

Applications in Organic Synthesis and Medicinal Chemistry

Chiral cyclopropane units, like those derived from cyclopropanamine, are valuable intermediates in organic synthesis, contributing to the creation of compounds with asymmetric cyclopropane structures. These units are instrumental in developing various compounds, including constrained neurotransmitter analogues of histamine and tryptamine, highlighting the cyclopropane ring's significance in synthesizing complex molecular architectures (Faler & Joullié, 2007).

LSD1 Inhibitory Activity and Therapeutic Potential

The optically active lysine-phenylcyclopropylamine conjugates derived from cyclopropanamine have shown significant LSD1 (lysine-specific demethylase 1) inhibitory activities. The stereochemistry of the cyclopropane ring in these compounds is critical in determining their biological activity, with specific isomers exhibiting higher potency. These findings underline the therapeutic potential of these compounds, especially in developing LSD1 inactivators for medical applications (Itoh et al., 2014).

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m01/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMYXZOHOQZKPZ-YFQRKTQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanamine, 2-phenyl-, (1R,2S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443781.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)

![2-[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2443787.png)